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Compound of Interest

Compound Name: Benzyl 4-chlorophenyl! ketone

Cat. No.: B156412

Introduction: Unveiling the Potential of a Versatile
Ketone

Benzyl 4-chlorophenyl ketone, also known by its synonyms 4-Chlorodeoxybenzoin and 4'-
Chloro-2-phenylacetophenone, is an aromatic ketone that is emerging as a valuable tool in
biochemical and pharmacological research. Its structure, featuring a benzyl group attached to a
4-chlorophenyl ketone moiety, provides a unique scaffold for interacting with biological
systems. While historically utilized as an intermediate in organic synthesis and as a
photoinitiator, recent investigations into structurally related compounds suggest a promising
future for Benzyl 4-chlorophenyl ketone as a biochemical reagent.[1] This guide provides an
in-depth exploration of its properties, synthesis, and potential applications, offering researchers,
scientists, and drug development professionals a comprehensive resource to harness its
capabilities. The presence of the chlorophenyl group can influence its reactivity and stability,
making it a subject of interest in various chemical and biological studies.[1]

Physicochemical Properties: A Foundation for
Application

A thorough understanding of a reagent's physicochemical properties is paramount for its
effective use in experimental design. Benzyl 4-chlorophenyl ketone is a crystalline solid,
typically appearing as a white to off-white or pale cream powder.[2] Its key properties are
summarized in the table below, compiled from various supplier and database sources.
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Property Value Source(s)
CAS Number 1889-71-0 [2]
Molecular Formula C14H11CIO [2]
Molecular Weight 230.69 g/mol [2]
Melting Point 103-107 °C [2]
Boiling Point 187 °C at 8 mmHg
White to Orange to Green
Appearance
powder to crystal
Purity >98.0% (GC)
Soluble in organic solvents like
Solubility ethanol and acetone; limited [1]
solubility in water.
DXVALSKCLLBZEB-
InChl Key [2]
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Synthesis of Benzyl 4-chlorophenyl ketone: A
Detailed Protocol

The most common and efficient method for synthesizing Benzyl 4-chlorophenyl ketone is
through a Friedel-Crafts acylation reaction.[3] This electrophilic aromatic substitution allows for
the formation of the aryl ketone by reacting phenylacetyl chloride with chlorobenzene in the
presence of a Lewis acid catalyst, typically aluminum chloride (AICI3).[4][5]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established synthetic methods.[3][4]
Materials:
e Phenylacetyl chloride (1.0 mole)

¢ Chlorobenzene (4.9 moles)
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e Anhydrous aluminum chloride (1.08 moles)
e Ice

o Concentrated hydrochloric acid (HCI)

o Ethyl ether

e Dilute sodium hydroxide (NaOH) solution
e Hexane

e 2L 4-necked flask

» Mechanical stirrer

e Thermometer

» Reflux condenser

Procedure:

e To a 2 L 4-necked flask equipped with a mechanical stirrer, thermometer, and reflux
condenser, add 155 g (1.0 mole) of phenylacetyl chloride and 500 ml (4.9 moles) of
chlorobenzene.[4]

o Portionwise, add a total of 145 g (1.08 moles) of anhydrous aluminum chloride over 10
minutes. The mixture will self-warm to approximately 55°C and evolve HCI gas.[4]

 Stir the mixture at about 50°C for an additional 30 minutes.[4]

e Pour the reaction mixture onto approximately 500 g of ice and 110 ml of concentrated
aqueous HCIL.[4]

o Separate the organic layer (lower layer) and wash the aqueous layer with ethyl ether.[4]

o Combine the organic layers and wash sequentially with water, dilute aqueous NaOH, and
water.[4]
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» Concentrate the organic layer in vacuo to obtain the crude solid.[4]

e Recrystallize the crude solid from approximately 2200 ml of hexane to yield the purified
Benzyl 4-chlorophenyl ketone.[4]

Expected Yield: Approximately 132 g of Benzyl 4-chlorophenyl ketone with a melting point of
85°-90° C.[4]

Phenylacetyl Chloride +
Chlorobenzene
Reaction Flask BV Ice + Cone. HCI Process [ Separation & | _Crude Product _ ( Recrystallization | _Purified Product __ [={lraYR2Se o17eTe 1y )|
(50-55°C) | Washing (Hexane) ketone
Anhydrous AICI3

Click to download full resolution via product page

Synthesis Workflow Diagram

Biochemical Applications: Exploring New Frontiers

While direct literature on the biochemical applications of Benzyl 4-chlorophenyl ketone is
emerging, its structural motifs suggest several areas of potential utility.

Modulation of the Cannabinoid Receptor 1 (CB1)

There is evidence to suggest that compounds containing the 4-chlorophenyl moiety exhibit
affinity for the Cannabinoid Receptor 1 (CB1).[6] The CB1 receptor is a G-protein coupled
receptor predominantly expressed in the central nervous system and is a key component of the
endocannabinoid system, which regulates numerous physiological processes.[7] Molecules
that act as antagonists or allosteric modulators of the CB1 receptor are of significant interest for
the treatment of various disorders, including obesity and addiction.[6][8]

Given its structure, Benzyl 4-chlorophenyl ketone could serve as a foundational scaffold or a
starting point for the development of novel CB1 receptor modulators. Researchers can utilize
this compound in initial screening assays to determine its binding affinity and functional activity

at the CB1 receptor.
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Workflow for Assessing CB1 Receptor Affinity:
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CB1 Receptor Binding Assay Workflow

Enzyme Inhibition Assays

The ketone functionality and the overall lipophilic nature of Benzyl 4-chlorophenyl ketone
make it a candidate for investigation as an enzyme inhibitor. Many enzymes, particularly those
with hydrophobic active sites, can be targeted by small molecules with these characteristics.
Deoxybenzoin derivatives, a class to which this compound belongs, have shown potential as
antioxidants and tyrosinase inhibitors.[9]

A general protocol for screening Benzyl 4-chlorophenyl ketone for its inhibitory activity
against a target enzyme is provided below.

Experimental Protocol: General Enzyme Inhibition Assay
e Prepare Reagents:
o Target enzyme solution in an appropriate buffer.

o Substrate solution for the enzyme.
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o Benzyl 4-chlorophenyl ketone stock solution (typically in DMSO).
o Positive control inhibitor.

o Assay buffer.

o Assay Procedure (96-well plate format):
o Add assay buffer to all wells.
o Add varying concentrations of Benzyl 4-chlorophenyl ketone to the test wells.
o Add the positive control inhibitor to its designated wells.
o Add DMSO (vehicle control) to the control wells.
o Add the enzyme solution to all wells except the blank.

o Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at the optimal
temperature for the enzyme.

o Initiate the reaction by adding the substrate solution to all wells.

o Monitor the reaction progress by measuring the absorbance or fluorescence at regular
intervals using a plate reader.

o Data Analysis:
o Calculate the initial reaction rates for each concentration of the inhibitor.
o Plot the percentage of enzyme inhibition versus the inhibitor concentration.

o Determine the ICso value (the concentration of inhibitor required to reduce enzyme activity
by 50%).

Cell-Based Assays: Assessing Cytotoxicity and Viability

Understanding the effect of a compound on cell viability is a critical first step in evaluating its
biological activity. Aromatic ketones can exhibit cytotoxic effects, and assessing this is crucial
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for any potential therapeutic application. Standard assays like the MTT or MTS assay can be
employed to determine the impact of Benzyl 4-chlorophenyl ketone on the metabolic activity
of cultured cells, which is an indicator of cell viability.[10]

Experimental Protocol: MTT Cell Viability Assay

o Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to
adhere overnight.

o Compound Treatment: Treat the cells with a serial dilution of Benzyl 4-chlorophenyl ketone
(solubilized in a vehicle like DMSO, with the final concentration of DMSO kept constant and
low, typically <0.5%). Include vehicle-only controls and untreated controls.

 Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72
hours).

o MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells
to metabolize the MTT into formazan crystals.

e Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to
dissolve the formazan crystals.

o Measurement: Read the absorbance at a wavelength of approximately 570 nm using a
microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
cells and determine the ICso value.

Analytical Characterization

Robust analytical data is essential for confirming the identity and purity of a biochemical
reagent.

Spectroscopic Data

» Nuclear Magnetic Resonance (NMR) Spectroscopy:
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o H NMR: The proton NMR spectrum would be expected to show characteristic signals for
the aromatic protons of the benzyl and 4-chlorophenyl rings, as well as a singlet for the
methylene (-CHz-) protons adjacent to the carbonyl group.

o 13C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon,
the carbons of the two aromatic rings, and the methylene carbon.[11]

« Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band
corresponding to the carbonyl (C=0) stretching vibration, typically in the region of 1680-1700
cm~1, Additional bands will be present for the aromatic C-H and C=C stretching vibrations.

e Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the
compound. The fragmentation pattern can provide further structural information.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling
Benzyl 4-chlorophenyl ketone.

o Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses,
and a lab coat.[1][12]

« Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated
area, preferably in a chemical fume hood.[1][12][13]

e Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

» Disposal: Dispose of in accordance with local, state, and federal regulations.[12][13]

Conclusion and Future Perspectives

Benzyl 4-chlorophenyl ketone is a readily synthesizable compound with a compelling profile
for further investigation as a biochemical reagent. Its structural similarity to molecules with
known biological activities, particularly in the modulation of the CB1 receptor and as potential
enzyme inhibitors, provides a strong rationale for its inclusion in screening libraries and
targeted research efforts. The protocols and data presented in this guide offer a solid
foundation for researchers to explore the biochemical potential of this versatile ketone. Future
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studies should focus on elucidating its specific biological targets, understanding its mechanism
of action at the molecular level, and exploring the synthesis of derivatives to optimize its activity
and specificity for various biochemical applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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